molecular formula C13H14ClF3N2O B3015675 2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone CAS No. 87358-98-3

2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

Cat. No.: B3015675
CAS No.: 87358-98-3
M. Wt: 306.71
InChI Key: ZBHZRRFNIURTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone is a synthetic organic compound that features a piperazine ring substituted with a trifluoromethylphenyl group and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone typically involves the reaction of 1-(3-(trifluoromethyl)phenyl)piperazine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.

    Biological Studies: The compound is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to cross biological membranes more easily. The piperazine ring can mimic the structure of endogenous neurotransmitters, enabling the compound to bind to and modulate the activity of receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Trifluoromethyl)phenyl]piperazine: Lacks the chloroethanone moiety but shares the trifluoromethylphenyl-piperazine core.

    2-Chloro-1-[4-(phenyl)piperazin-1-yl]ethanone: Similar structure but without the trifluoromethyl group.

Uniqueness

2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone is unique due to the presence of both the trifluoromethyl group and the chloroethanone moiety. The trifluoromethyl group imparts increased metabolic stability and lipophilicity, while the chloroethanone moiety provides a reactive site for further chemical modifications.

Properties

IUPAC Name

2-chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O/c14-9-12(20)19-6-4-18(5-7-19)11-3-1-2-10(8-11)13(15,16)17/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHZRRFNIURTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87358-98-3
Record name 2-chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.